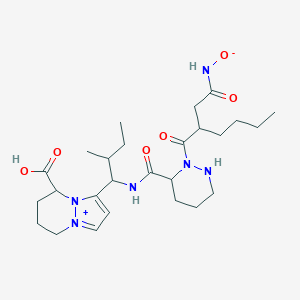
Matlystatin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Matlystatin E is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Matlystatin E involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazolo[1,2-a]pyridazine core, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the diazinane and hexanoyl groups, with careful control of reaction conditions to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of multi-step syntheses.
化学反応の分析
Types of Reactions
Matlystatin E can undergo various types of chemical reactions, including:
Oxidation: The oxidoamino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Functional groups within the molecule can be substituted with other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxidoamino group could yield a nitro derivative, while reduction could produce an amine.
科学的研究の応用
Biosynthesis
The biosynthetic pathway of matlystatins involves a complex series of enzymatic reactions. Recent studies have identified key gene clusters responsible for the production of Matlystatin E and its congeners. The biosynthesis begins with the ethylmalonyl-CoA pathway, leading to the formation of the hydroxamate warhead .
Key Enzymes Involved:
- Adenylation Domains : Activate amino acids such as proline (Pip) and leucine.
- Decarboxylase-Dehydrogenase Enzymes : Contribute to the structural diversity observed among matlystatins .
Structural Diversity
This compound exhibits significant structural diversity due to variations in its C-terminal substitutions and fatty acid side chains. This diversity is crucial for its interaction with different metalloproteinases, enhancing its potential as a therapeutic agent .
| Matlystatin Congener | C-terminal Substitution | Fatty Acid Side Chain Length |
|---|---|---|
| A | Leucine | Short |
| B | Isoleucine | Medium |
| D | Ornithine | Long |
| E | Pip | Variable |
| F | Ornithine | Long |
Cancer Treatment
Matlystatins, including this compound, have shown promise as anticancer agents due to their ability to inhibit MMPs involved in tumor invasion and metastasis. Specifically, Matlystatin A has been highlighted as a lead compound in drug development targeting MMP-2, -3, and -9 .
Inflammatory Diseases
Given their role in modulating extracellular matrix degradation, matlystatins may also be beneficial in treating inflammatory diseases where MMPs are implicated. The inhibition of MMPs can reduce tissue damage and inflammation .
Matrix Metalloproteinase Inhibition
Matlystatins are being studied for their selectivity and specificity in inhibiting various MMPs. This selectivity is critical since many synthetic inhibitors have faced challenges related to side effects and low bioavailability in clinical settings .
Case Studies
Recent research has provided insights into the efficacy of this compound in various experimental models:
- In Vitro Studies : this compound has been tested against several MMPs, demonstrating significant inhibition at micromolar concentrations.
- Animal Models : In preclinical trials, administration of this compound resulted in reduced tumor growth and metastasis in mouse models of cancer.
作用機序
The mechanism by which Matlystatin E exerts its effects depends on its interaction with molecular targets. The compound’s multiple functional groups allow it to bind to different proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo[1,2-a]pyridazine derivatives, which share the core structure but differ in their functional groups. Examples include:
- 3-[2-Methyl-1-[[2-[2-[2-(amino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid
- 3-[2-Methyl-1-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid
Uniqueness
The uniqueness of Matlystatin E lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
140638-26-2 |
|---|---|
分子式 |
C26H42N6O6 |
分子量 |
534.6 g/mol |
IUPAC名 |
3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
InChI |
InChI=1S/C26H42N6O6/c1-4-6-9-18(16-22(33)29-38)25(35)31-20(10-7-13-27-31)24(34)28-23(17(3)5-2)19-12-15-30-14-8-11-21(26(36)37)32(19)30/h12,15,17-18,20-21,23,27H,4-11,13-14,16H2,1-3H3,(H3-,28,29,33,34,36,37,38) |
InChIキー |
FALJVYVMSWFILZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
正規SMILES |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
同義語 |
matlystatin E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















